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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
thermodynamic properties of methyl cyanate (CHsOCN). Due to the limited availability of
experimental data for this specific isomer, this guide relies heavily on computational studies
and provides comparative data for its more stable and well-documented isomer, methyl
isocyanate (CHsNCO).

Introduction to Methyl Cyanate

Methyl cyanate is an organic compound with the chemical formula CzHsNO. It is a structural
isomer of the more commonly known methyl isocyanate. The arrangement of atoms in methyl
cyanate, with the oxygen atom bridging the methyl and cyanide groups, results in different
chemical and physical properties compared to its isocyanate counterpart. Understanding the
thermodynamic properties of methyl cyanate is crucial for researchers in fields such as
theoretical chemistry, reaction kinetics, and potentially for professionals in drug development
who may encounter or synthesize related chemical structures.

Computational and Comparative Thermodynamic
Data

Detailed experimental thermodynamic data for methyl cyanate, such as its standard enthalpy
of formation, standard molar entropy, and heat capacity, are not readily available in the
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scientific literature. However, computational studies have provided valuable insights into its

stability and structure relative to its isomers.

A significant theoretical study characterized four isomers of C2H3sNO using explicitly correlated

coupled cluster methods (CCSD(T)-F12), providing accurate rotational and rovibrational

parameters.[1] The tables below summarize the key findings from this and other sources.

Table 1: Calculated Relative Energies and Structural Parameters of C2HsNO Isomers[1]

Isomer

Chemical Formula

Relative Energy

(kd/imol)

Key Structural
Parameters
(Distances in A,
Angles in degrees)

Methyl Isocyanate

CHsNCO

0.0 (most stable)

r(N=C) = 1.213,
r(C=0) = 1.165,
L(CNC) = 140.1

Methyl Cyanate

CHsOCN

+108.8

r(0-C) = 1.418,
r(C=N) = 1.159,
£(COC) =113.8

Methyl Fulminate

CHsONC

+292.0

r(O-N) = 1.408,
r(N=C) = 1.189,
L(CON) = 109.8

Acetonitrile N-oxide

CHsCNO

+149.4

[(C-C) = 1.458, r(C=N)
= 1.272, 1(N=0) =
1.218

Table 2: Experimental Thermodynamic Properties of Methyl Isocyanate (for comparison)
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Property Value Units

Standard Enthalpy of

) -92.0 kJ-mol—1
Formation (AfHG )
Standard Enthalpy of

_ -1127.5 kJ-mol—t

Combustion (AcHS )
Molar Mass 57.051 g-mol—1
Boiling Point 38.3-41 °C
Melting Point -45 °C

Methodologies for Property Determination

The primary source of data for methyl cyanate comes from computational chemistry. The
following section details the methodology employed in the key theoretical study that provides
the most reliable information to date.

Objective: To determine the relative stabilities and structural parameters of C2HsNO isomers,
including methyl cyanate.

Methodology:
o Electronic Structure Calculations:

o The calculations were performed using explicitly correlated coupled cluster methods with
single and double excitations and a perturbative treatment of triple excitations (CCSD(T)-
F12).

o The augmented correlation-consistent polarized valence triple zeta (aug-cc-pVTZ) basis
set was employed.

o These high-level ab initio methods are known to provide very accurate results for
rotational and torsional parameters.

o Geometry Optimization:
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o The molecular geometries of methyl cyanate and its isomers were optimized to find the
lowest energy conformations.

o The optimized structures provided key bond lengths and angles.

e Energy Calculations:

o Single-point energy calculations were performed on the optimized geometries to
determine the total electronic energy of each isomer.

o The relative energies were then calculated by taking the difference in total energy between
each isomer and the most stable isomer (methyl isocyanate).

e Spectroscopic Parameter Calculation:

o Second-order perturbation theory was used to determine anharmonic frequencies and
rovibrational constants.

o Avariational procedure was employed to explore the far-infrared region for species
exhibiting non-rigidity.

This computational approach provides a robust framework for characterizing molecules for
which experimental data is scarce.

Isomerization and Relative Stability

The computational results clearly indicate that methyl cyanate is significantly less stable than
its isomer, methyl isocyanate, by 108.8 kJ/mol.[1] This large energy difference suggests that
methyl cyanate can readily isomerize to methyl isocyanate. This relationship is a critical
aspect of the chemistry of methyl cyanate.

Isomerization
Methyl Cyanate AE =-108.8 kJ/mol
(CHsOCN)

Methyl Isocyanate
L (CHsNCO)
(More Stable)

Click to download full resolution via product page

Caption: Isomerization of methyl cyanate to the more stable methyl isocyanate.
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Conclusion

The thermodynamic properties of methyl cyanate are not well-characterized experimentally.
However, high-level computational studies provide crucial insights into its structure and stability.
It is a significantly less stable isomer of methyl isocyanate, with a calculated energy difference
of 108.8 kJ/mol.[1] For researchers and professionals working with C2HsNO isomers, it is
important to be aware of this instability and the potential for isomerization. Further experimental
work is needed to fully elucidate the thermodynamic properties of methyl cyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.aip.org [pubs.aip.org]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of Methyl Cyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214872#thermodynamic-properties-of-methyl-
cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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